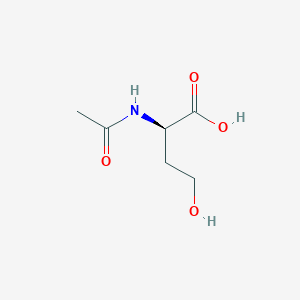
Acetyl-D-homoserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-D-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine and threonine
准备方法
Synthetic Routes and Reaction Conditions
Acetyl-D-homoserine can be synthesized through various biochemical pathways. One common method involves the acetylation of homoserine using acetyl-CoA as the acetyl donor. This reaction is typically catalyzed by enzymes such as O-acetyltransferase. The reaction conditions often include a buffered solution with a pH around 7.4, the presence of magnesium ions, and a controlled temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the acetylation process. The fermentation process is optimized to maximize yield, often involving the use of inexpensive feedstocks like glycerol .
化学反应分析
Types of Reactions
Acetyl-D-homoserine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-compounds, while reduction can produce alcohols or amines .
科学研究应用
Acetyl-D-homoserine has a wide range of applications in scientific research:
Biology: In biological research, this compound is used to study metabolic pathways and enzyme functions.
Industry: This compound is used in the production of biodegradable plastics and other industrial chemicals.
作用机制
The mechanism of action of acetyl-D-homoserine involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, such as the formation of L-methionine from O-acetyl-L-homoserine using sulfhydrylase enzymes. These enzymes catalyze the transfer of sulfur groups, leading to the synthesis of essential amino acids .
相似化合物的比较
Similar Compounds
O-acetyl-L-homoserine: An enantiomer of acetyl-D-homoserine, involved in similar metabolic pathways.
Homoserine lactone: A derivative used in quorum sensing in bacteria.
Methionine: An essential amino acid synthesized from homoserine derivatives.
Uniqueness
Its role as an intermediate in the biosynthesis of essential amino acids and its use in various industrial processes highlight its importance .
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1 |
InChI 键 |
HCBFOIPUKYKZJC-RXMQYKEDSA-N |
手性 SMILES |
CC(=O)N[C@H](CCO)C(=O)O |
规范 SMILES |
CC(=O)NC(CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
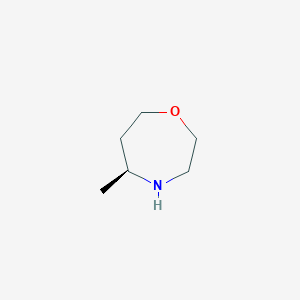
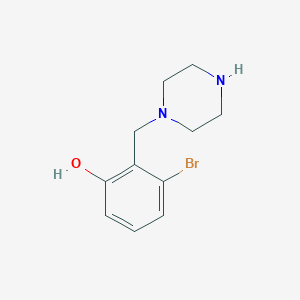
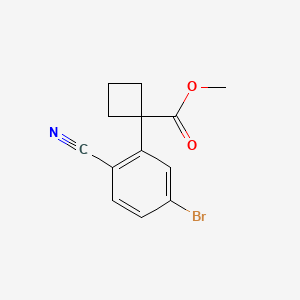



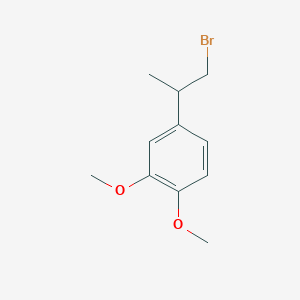
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)

![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)

![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)
